molecular formula C17H22N8S B15117679 6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7-methyl-7H-purine

6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7-methyl-7H-purine

Cat. No.: B15117679
M. Wt: 370.5 g/mol
InChI Key: YWDSPGIEPRENCK-UHFFFAOYSA-N
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Description

6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7-methyl-7H-purine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a purine core structure substituted with a piperazine ring and a pyrimidine ring, making it a molecule of interest in various fields of scientific research.

Properties

Molecular Formula

C17H22N8S

Molecular Weight

370.5 g/mol

IUPAC Name

6-[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-7-methylpurine

InChI

InChI=1S/C17H22N8S/c1-4-12-9-13(22-17(21-12)26-3)24-5-7-25(8-6-24)16-14-15(18-10-19-16)20-11-23(14)2/h9-11H,4-8H2,1-3H3

InChI Key

YWDSPGIEPRENCK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=NC4=C3N(C=N4)C

Origin of Product

United States

Preparation Methods

The synthesis of 6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7-methyl-7H-purine involves multiple steps, starting with the preparation of the pyrimidine and piperazine intermediates. The reaction conditions typically include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). The final step involves the coupling of the pyrimidine and piperazine intermediates with the purine core under reflux conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7-methyl-7H-purine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The pathways involved include signal transduction pathways that regulate cell growth, apoptosis, and immune responses .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7-methyl-7H-purine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

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